molecular formula C9H10N2O2 B14266996 Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate CAS No. 204783-09-5

Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate

Cat. No.: B14266996
CAS No.: 204783-09-5
M. Wt: 178.19 g/mol
InChI Key: VAMVZIQVCJRUTG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is a compound that features both an imidazole ring and a prop-2-en-1-yl group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . The reaction is carried out at room temperature and yields the desired product after recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, phase-transfer catalysis and solvent-free conditions can be employed to reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both an imidazole ring and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

204783-09-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

prop-2-enyl 3-(1H-imidazol-5-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-2-5-13-9(12)4-3-8-6-10-7-11-8/h2-4,6-7H,1,5H2,(H,10,11)

InChI Key

VAMVZIQVCJRUTG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CC1=CN=CN1

Origin of Product

United States

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